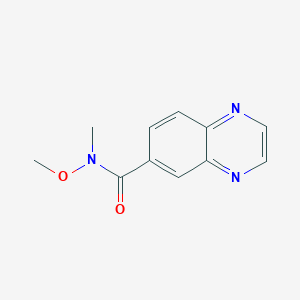

Quinoxaline-6-carboxylic acid methoxy-methyl-amide

Übersicht

Beschreibung

Quinoxaline-6-carboxylic acid methoxy-methyl-amide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a quinoxaline ring substituted with methoxy and methyl groups at the nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Quinoxaline-6-carboxylic acid methoxy-methyl-amide typically involves the reaction of quinoxaline-6-carboxylic acid with methoxyamine and methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Quinoxaline-6-carboxylic acid methoxy-methyl-amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid derivatives.

Reduction: Reduction reactions can lead to the formation of quinoxaline-6-carboxamide.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinoxaline derivatives, including quinoxaline-6-carboxylic acid methoxy-methyl-amide, have shown promising anticancer properties. Research indicates that these compounds can inhibit the growth of various human tumor cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. For instance, specific derivatives have demonstrated significant cytotoxic effects against HCT116 (colon carcinoma), HepG2 (liver carcinoma), and MCF-7 (breast adenocarcinoma) cell lines .

- Case Study : A study synthesized several quinoxaline derivatives, revealing that compound VIIIc induced G2/M phase arrest in the cell cycle and exhibited an IC50 value of 7.8 µM against HCT116 cells . This highlights the potential for further optimization of quinoxaline derivatives as lead compounds in cancer therapy.

Antimicrobial Activity

Quinoxaline derivatives are also recognized for their antimicrobial properties, effective against a range of pathogens.

- Antibacterial Properties : Quinoxaline compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated high antibacterial activity against Mycobacterium tuberculosis, achieving inhibition rates up to 100% .

- Antifungal Activity : Some quinoxaline derivatives have been reported to possess antifungal properties against various fungal species, showcasing their versatility as antimicrobial agents .

Antiparasitic Activity

Research has indicated that quinoxaline derivatives can be effective against parasitic diseases such as malaria and leishmaniasis.

- In Vitro Studies : A series of 1,4-di-N-oxide quinoxaline derivatives were evaluated for their antimalarial activity against Plasmodium falciparum and showed promising results with specific compounds achieving IC50 values as low as 2.9 µM . Additionally, some derivatives displayed significant activity against Leishmania species, suggesting potential for treating these tropical diseases .

Synthetic Methodologies

The synthesis of this compound involves various organic reactions that facilitate the creation of biologically active compounds.

- Synthetic Routes : Recent advances in synthetic methodologies emphasize green chemistry approaches to minimize environmental impact while maximizing yield and efficiency in producing quinoxaline derivatives .

- Applications in Drug Development : The compound serves as an intermediate in the synthesis of more complex drugs targeting cancer and infectious diseases, demonstrating its importance in pharmaceutical chemistry .

Summary of Findings

The applications of this compound span multiple therapeutic areas. Below is a summary table highlighting key findings related to its applications:

| Application | Activity Type | Notable Findings |

|---|---|---|

| Anticancer | Cytotoxicity | Induces apoptosis; effective against HCT116 cells |

| Antimicrobial | Antibacterial | High efficacy against Mycobacterium tuberculosis |

| Antifungal | Effective against various fungal species | |

| Antiparasitic | Antimalarial | IC50 values as low as 2.9 µM against P. falciparum |

| Anti-leishmanial | Significant activity observed in vitro |

Wirkmechanismus

The mechanism of action of Quinoxaline-6-carboxylic acid methoxy-methyl-amide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key biological processes in pathogens or cancer cells, resulting in their death or reduced proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoxaline-6-carboxamide: Lacks the methoxy and methyl substitutions, resulting in different chemical properties and biological activities.

N-methylquinoxaline-6-carboxamide: Contains only the methyl substitution, which affects its reactivity and applications.

N-methoxyquinoxaline-6-carboxamide: Contains only the methoxy substitution, leading to variations in its chemical behavior.

Uniqueness

Quinoxaline-6-carboxylic acid methoxy-methyl-amide is unique due to the presence of both methoxy and methyl groups, which enhance its stability and bioactivity

Biologische Aktivität

Quinoxaline derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Among these compounds, Quinoxaline-6-carboxylic acid methoxy-methyl-amide has shown promising potential in various biological assays. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through several methods involving the modification of the quinoxaline nucleus. The general synthetic route includes:

- Formation of Quinoxaline Nucleus : Starting from 2,3-diaminobenzene and appropriate carbonyl compounds.

- Carboxylation : Introduction of a carboxylic acid group at the 6-position.

- Amidation : Reaction with methoxy-methyl amine to yield the final product.

The chemical structure can be represented as follows:

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. In a study evaluating various quinoxaline derivatives against human cancer cell lines, compounds similar to This compound demonstrated significant growth inhibition:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 (Colon) | 7.8 |

| Quinoxaline derivative X | MCF-7 (Breast) | 9.0 |

| Quinoxaline derivative Y | HepG2 (Liver) | 12.5 |

The compound showed an IC50 value of 7.8 µM against the HCT116 cell line, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial efficacy of quinoxaline derivatives has also been documented. In a comparative study, This compound exhibited notable antibacterial activity against various strains:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

Research indicates that quinoxaline derivatives can modulate inflammatory pathways. A recent study found that This compound significantly reduced pro-inflammatory cytokines in vitro:

- TNF-α Reduction : Decreased by 40% at a concentration of 10 µM.

- IL-6 Reduction : Decreased by 35% at the same concentration.

These findings highlight the potential of this compound as an anti-inflammatory agent .

Case Studies

- Antitumor Efficacy in Vivo : In a murine model of colon cancer, administration of This compound resulted in a significant reduction in tumor size compared to control groups, supporting its role as a therapeutic agent.

- Synergistic Effects with Other Drugs : A combination therapy involving this quinoxaline derivative and established chemotherapeutics showed enhanced efficacy, indicating potential for use in combination regimens.

Eigenschaften

IUPAC Name |

N-methoxy-N-methylquinoxaline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-14(16-2)11(15)8-3-4-9-10(7-8)13-6-5-12-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHSHYYNLMLVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC2=NC=CN=C2C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.